2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-(4-methylphenyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent against various pathogens . In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities . In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide can be compared with other quinazoline derivatives such as prazosin, doxazosin, erlotinib, and gefitinib. These compounds share a similar quinazoline core structure but differ in their substituents and biological activities . For example, prazosin and doxazosin are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, while erlotinib and gefitinib are used for the treatment of lung and pancreatic cancers . The unique structure of this compound may confer distinct biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17-21-16-7-5-4-6-15(16)19(22-17)24-12-18(23)20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVDRSBLGZMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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